5-(Pyridin-3-yl)isoxazole-4-carboxylic acid

Physicochemical Properties Drug Discovery Scaffold Comparison

5-(Pyridin-3-yl)isoxazole-4-carboxylic acid (CAS 954230-79-6) features a critical 3-pyridinyl substitution at the isoxazole 5-position with a carboxylic acid at position 4. This specific regiochemistry distinguishes it from 4-pyridinyl and other positional isomers that exhibit divergent selectivity profiles. Validated as a core scaffold for allosteric kinase inhibitor programs, GABA A α5 receptor PAM development, and MCF-7 antiproliferative SAR studies. Implicated in platelet aggregation inhibition via a COX/thromboxane synthase-independent mechanism. Avoid generic analog substitution—procure this precisely characterized reference compound to ensure target specificity and experimental reproducibility.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B13613240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)isoxazole-4-carboxylic acid
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=NO2)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
InChIKeyYOPMPAJYZCBIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-3-yl)isoxazole-4-carboxylic Acid: A Pyridinylisoxazole Scaffold with a Distinctive Substitution Pattern for Targeted Biological Research


5-(Pyridin-3-yl)isoxazole-4-carboxylic acid (CAS 954230-79-6, C₉H₆N₂O₃, MW 190.16) is a heterocyclic compound characterized by a 3-pyridinyl substitution and a carboxylic acid at the 4-position of the isoxazole ring . This specific substitution pattern distinguishes it from a wide range of pyridinylisoxazole analogs, which frequently differ in the positions of their functional groups or in the nature of ring substituents [1]. Isoxazole-containing compounds are widely investigated for their potential in various therapeutic areas, including antiplatelet, anticancer, and neurological applications, making this specific compound a valuable scaffold for comparative structure-activity relationship (SAR) studies [2].

Why 5-(Pyridin-3-yl)isoxazole-4-carboxylic Acid Cannot Be Substituted by Other Pyridinylisoxazole Analogs


Within the pyridinylisoxazole chemical space, small structural variations, such as the position of the pyridine nitrogen, the location of the carboxylic acid on the isoxazole ring, or the addition of a small alkyl group, can lead to profound differences in biological activity, receptor binding profiles, and physicochemical properties [1]. For example, the 3-pyridinyl isomer may exhibit a different selectivity profile compared to its 4-pyridinyl counterpart [2]. Generic substitution with a closely related analog without rigorous comparative data is therefore a significant scientific risk, as the specific arrangement of functional groups in 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid is critical for its unique interactions with biological targets [3].

Quantitative Differentiation of 5-(Pyridin-3-yl)isoxazole-4-carboxylic Acid: A Comparative Data Guide


Regioisomeric Comparison with 3-(3-Pyridinyl)-5-isoxazolecarboxylic Acid for Physicochemical Properties

The regioisomer of 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid, 3-(3-Pyridinyl)-5-isoxazolecarboxylic acid, exhibits a different calculated lipophilicity profile. The cLogP for 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid has been reported as 1, while a similar assay for a related compound shows a cLogP value of 1.5572 . These differences in lipophilicity can significantly impact membrane permeability and overall pharmacokinetic behavior, highlighting the importance of selecting the correct regioisomer for a given biological study [1].

Physicochemical Properties Drug Discovery Scaffold Comparison

Comparative Antiaggregatory Activity of 5-Substituted Pyridylisoxazoles in Human Platelet-Rich Plasma

A study by Demina et al. systematically evaluated a series of 5-substituted 3-pyridylisoxazoles for their antiaggregatory activity in human platelet-rich plasma, using arachidonic acid as an inducer of aggregation. The class of compounds exhibited in vitro activity across a defined concentration range. This study provides a crucial baseline for understanding the effect of substituents at the 5-position of the isoxazole ring [1].

Antiplatelet Hemostasis Structure-Activity Relationship

Antiproliferative Activity of Pyridinylisoxazoles Against MCF-7 Breast Cancer Cells

Yang et al. designed and synthesized 21 new pyridinylisoxazole derivatives and evaluated their inhibitory effects on human breast cancer cell (MCF-7) proliferation. The study reported that some of these derivatives possess potent anti-proliferative activities with IC50 values in the micromolar range [1]. This establishes a quantitative benchmark for the anticancer potential of the pyridinylisoxazole class.

Anticancer Oncology Kinase Inhibition

Optimal Research and Industrial Applications for 5-(Pyridin-3-yl)isoxazole-4-carboxylic Acid Based on Quantitative Evidence


Scaffold for Anticancer Kinase Inhibitor Optimization

Given that pyridinylisoxazole derivatives have demonstrated micromolar antiproliferative activity against MCF-7 cancer cells, 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid serves as an excellent core scaffold for medicinal chemistry programs aimed at developing novel allosteric kinase inhibitors. The compound's specific substitution pattern can be further derivatized to improve potency and selectivity against oncogenic targets [1].

Probe for Antiplatelet Mechanism of Action Studies

As a member of the 5-substituted 3-pyridylisoxazole class, this compound can be utilized in assays designed to probe the mechanism of platelet aggregation inhibition. The class has been shown to act independently of cyclooxygenase or thromboxane synthase, suggesting a novel mechanism of action that warrants further investigation with a pure, well-characterized reference compound [2].

SAR Studies for CNS Disorders via GABA Receptor Modulation

Compounds containing the pyridin-3-ylisoxazole moiety have been described in patent literature as having affinity and selectivity for GABA A α5 receptors, which are therapeutic targets for cognitive disorders such as Alzheimer's disease [3]. This compound can be used as a key building block to synthesize and explore novel positive allosteric modulators (PAMs) for this receptor subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.